Ethyl 3-hydroxy-2-methylbenzoate
Description
Ethyl 3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, specifically an ester formed from 3-hydroxy-2-methylbenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Properties
IUPAC Name |
ethyl 3-hydroxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLEVOTRVPTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572163 | |
| Record name | Ethyl 3-hydroxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141607-09-2 | |
| Record name | Ethyl 3-hydroxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methylbenzoate can be synthesized through the esterification of 3-hydroxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for an extended period, followed by purification steps to isolate the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-hydroxy-2-methylbenzoate serves as a significant building block in the synthesis of bioactive molecules, including pharmaceuticals. Its structure, which includes both hydroxyl and ester functional groups, allows for diverse chemical modifications essential for drug development.
- Drug Synthesis : The compound is used in the preparation of various therapeutic agents. For instance, it has been explored as a precursor in the synthesis of HIV protease inhibitors, showcasing its potential in antiviral drug development . The ability to modify its structure facilitates the creation of compounds that can effectively target specific biological pathways.
- Biological Activity : Studies have indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Research has focused on its effects on various cell lines and enzymes, suggesting that it may play a role in modulating biological responses .
Organic Synthesis
The compound is an important intermediate in organic synthesis due to its unique chemical properties.
- Versatile Reagent : this compound is utilized in various synthetic reactions, including the Mitsunobu reaction, which is employed to synthesize chiral derivatives. This highlights its versatility as a reagent in organic chemistry.
- Building Block for Complex Molecules : Its structure allows chemists to create more complex chemical entities necessary for advanced materials and specialty chemicals. The compound's stability and high purity make it suitable for applications requiring precise chemical modifications .
Agrochemicals
In addition to its pharmaceutical applications, this compound is also explored for use in agrochemicals.
- Pesticide Development : The compound's properties make it a candidate for developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective agrochemical agents that mitigate pest-related issues while being environmentally sustainable .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug synthesis (e.g., HIV protease inhibitors) | Potential antiviral properties |
| Organic Synthesis | Intermediate for complex organic molecules | Versatile reagent; facilitates diverse reactions |
| Agrochemicals | Development of pesticides and herbicides | Effective pest control; environmentally friendly |
Case Study 1: Synthesis of HIV Protease Inhibitors
Research has demonstrated the efficacy of this compound as a precursor for synthesizing HIV protease inhibitors. The compound underwent various chemical transformations leading to derivatives that showed promising antiviral activity against HIV .
Case Study 2: Development of Chiral Derivatives
In a study focusing on asymmetric synthesis, this compound was utilized as a starting material to produce chiral compounds through the Mitsunobu reaction. This application underscores its importance in creating enantiomerically pure substances necessary for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:
- **Ethyl 3-hydroxyben
Ethyl 2-hydroxy-3-methylbenzoate: Similar structure but with different positioning of the hydroxyl and methyl groups.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Biological Activity
Ethyl 3-hydroxy-2-methylbenzoate, also known by its CAS number 141607-09-2, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₀H₁₂O₃
- Molar Mass : 180.20 g/mol
- Boiling Point : Not specified
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- Log P (octanol-water partition coefficient) : 2.17, indicating moderate lipophilicity.
These properties suggest that the compound may have good absorption characteristics in biological systems, which is crucial for its potential therapeutic applications .
Antimicrobial Properties
Recent studies indicate that derivatives of 3-hydroxybenzoic acid, including this compound, exhibit significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that hybrid derivatives of 3-hydroxybenzoic acid demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties due to its structural similarities .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory potential. The presence of the hydroxyl group in its structure may contribute to the modulation of inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests a promising avenue for further research into its use in treating inflammatory conditions.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyl group can enhance binding affinity to these targets, potentially modulating their activity and influencing cellular signaling pathways. Additionally, it may participate in redox reactions, further impacting metabolic processes within cells.
Case Studies and Research Findings
-
Antibacterial Activity Study :
- A study conducted on various derivatives of 3-hydroxybenzoic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed zones of inhibition ranging from 25 mm to 30 mm against these bacterial strains, indicating strong potential as antibacterial agents .
-
In Vitro Anti-inflammatory Study :
- In vitro assays revealed that compounds similar to this compound could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting their anti-inflammatory properties.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-2-methylbenzoate in laboratory settings?
The most common method involves esterification of 3-hydroxy-2-methylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Alternative approaches include using coupling reagents like DCC (dicyclohexylcarbodiimide) to enhance yield, particularly for acid-sensitive substrates. For structurally similar compounds (e.g., ethyl 3-fluoro-4-hydroxybenzoate), microwave-assisted synthesis has been employed to reduce reaction time and improve efficiency .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-esterification.
- Purify via column chromatography or recrystallization to isolate high-purity product.
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR : Use H and C NMR to confirm ester group formation and substitution patterns. For example, the ethyl group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in H NMR .
- IR : Confirm hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) stretches.
- Mass Spectrometry : HRMS or ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, use SHELX-based refinement protocols .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 180.16 g/mol (calculated) | Dosage calculations in bioassays |
| Solubility | Low in water; soluble in DMSO, EtOAc | Solvent selection for reactions |
| Melting Point | ~85–90°C (predicted) | Purity assessment |
| LogP (Partition Coefficient) | ~2.1 (estimated) | Pharmacokinetic modeling |
These values are extrapolated from analogs like ethyl 3-formyl-4-methoxybenzoate and NIST data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives?
Conflicting data (e.g., unexpected H NMR shifts) may arise from tautomerism or impurities. Strategies include:
- Cross-Validation : Combine NMR, IR, and X-ray data. For example, crystallography (via SHELXL) can resolve ambiguities in hydrogen bonding .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, aiding in peak assignment .
Q. What computational approaches predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase) based on structural analogs like 3-benzoyl-4-hydroxy-2-methylbenzothiazine .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using CoMFA or CoMSIA .
Q. What strategies optimize bioactivity through structural modifications?
- Substitution Patterns : Introduce halogens (e.g., fluorine at C-4) to enhance metabolic stability, as seen in ethyl 3-fluoro-4-hydroxybenzoate .
- Ester Hydrolysis : Replace ethyl with methyl groups to study pharmacokinetics (e.g., ethyl 2-methylbenzoate hydrolysis yields 2-methylbenzoic acid) .
- Pro-drug Design : Modify hydroxyl groups to acetates for improved membrane permeability.
Q. How to assess stability under varying experimental conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis (e.g., NIST protocols) to determine decomposition temperatures .
- Photodegradation : Expose to UV light (254 nm) and track by UV-Vis spectroscopy .
Data Contradiction Analysis
- Case Study : Conflicting LogP values from different computational tools (e.g., PubChem vs. DFT). Resolve by experimentally measuring via shake-flask method and validate with HPLC retention times .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
